2-(4-Chlorophenyl)succinonitrile
Description
Contextualization within Halogenated Phenyl Derivatives and Succinonitrile (B93025) Frameworks
The structure of 2-(4-Chlorophenyl)succinonitrile incorporates two fundamental chemical motifs: a halogenated phenyl group and a succinonitrile backbone. Halogenated phenyl derivatives are a cornerstone of medicinal chemistry and materials science. nih.gov The introduction of a halogen, such as chlorine, to a phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing its biological activity or tuning its material characteristics. nih.gov These derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional organic materials. nih.gov
The succinonitrile framework, chemically known as butanedinitrile, is a four-carbon chain with nitrile groups at both ends. wikipedia.org Succinonitrile itself is a waxy, colorless solid that serves as a precursor to various organic compounds. wikipedia.orgchemicalbook.com It is particularly noted for its applications in materials science, especially as a component in plastic crystal electrolytes for lithium-ion batteries due to its high ionic conductivity and ability to dissolve lithium salts. chemicalbook.comresearchgate.netacs.org The nitrile groups provide sites for further chemical transformations, making succinonitrile and its derivatives versatile building blocks in organic synthesis. rsc.org
Historical Development and Initial Syntheses of Related Molecular Scaffolds
The synthesis of succinonitrile itself has been a subject of study for many years. A common industrial method involves the hydrocyanation of acrylonitrile, where hydrogen cyanide is added across the double bond of acrylonitrile. wikipedia.orggoogle.com Another historical method involves the reaction of ethylene (B1197577) dibromide with potassium cyanide. chemicalbook.com Over time, refinements to these processes have focused on improving yield, purity, and safety, as well as exploring more environmentally benign catalytic methods, such as photocatalytic dehydrogenative coupling of acetonitrile (B52724). google.comresearchgate.net
The synthesis of related phenylacetonitrile (B145931) derivatives, which share the feature of a nitrile group attached to a benzylic carbon, has also been well-established. For instance, p-chlorophenylacetonitrile can be synthesized from p-chlorobenzyl chloride and sodium cyanide, often using a catalyst like potassium iodide in what is known as the Finkelstein reaction. youtube.com This reaction proceeds by converting the more stable organochloride to a more reactive organoiodide, which then readily reacts with the cyanide salt. youtube.com These foundational synthetic strategies have paved the way for the construction of more complex molecules like this compound.
Significance of this compound as a Synthetic Precursor or Intermediate
The true value of this compound in contemporary research lies in its potential as a synthetic precursor or intermediate. A precursor is a compound that participates in a chemical reaction that produces another compound. nih.gov The presence of multiple reactive sites—the aromatic ring and the two nitrile groups—allows for a variety of chemical modifications.
The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic rings. The chlorophenyl group can undergo various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. acs.org This versatility makes this compound a valuable starting material for the synthesis of a diverse array of more complex molecules with potential applications in pharmaceuticals and materials science. For example, similar halogenated phenylacetic acid derivatives have been synthesized and evaluated as aldose reductase inhibitors. nih.gov The ability to use protecting groups allows for selective reactions at different parts of the molecule, further expanding its synthetic utility. wikipedia.org
Overview of Current Research Trajectories and Gaps in Understanding
Current research involving structures related to this compound is multifaceted. In materials science, there is a strong focus on developing novel electrolytes for solid-state batteries, and succinonitrile-based materials are at the forefront of this research. chemicalbook.comresearchgate.netacs.orgrsc.org The incorporation of different functional groups, such as the 4-chlorophenyl moiety, could be a strategy to modulate the electrochemical properties of these materials.
In medicinal chemistry, the development of new synthetic methodologies for creating diverse molecular libraries for drug discovery is a constant pursuit. The use of bifunctional building blocks that allow for three-dimensional elaboration of fragment hits is a key strategy. acs.org While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in these areas.
A significant gap in understanding is the specific reactivity and properties of this compound itself. Detailed studies on its synthesis, characterization, and performance in various applications are needed. For instance, while the synthesis of related compounds is known, optimizing the synthesis of this compound for high yield and purity is a necessary first step. Furthermore, comprehensive electrochemical and biological testing would be required to fully elucidate its potential.
Below is a data table of related compounds and their properties:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-(4-Chlorophenyl)butanenitrile | C₁₁H₁₂ClN | ~205.68 | Butane backbone with a chlorophenyl group and a nitrile group. |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | Contains a ketone group in addition to the chlorophenyl and nitrile groups. |
| 2-(4-Chlorophenyl)-2-(p-tolylamino)butanenitrile | Not specified | Not specified | Features a p-tolylamino substituent. |
| 2-(4-Chlorophenyl)succinimide | C₁₀H₈ClNO₂ | 209.634 | A related succinimide (B58015) derivative. sigmaaldrich.com |
| 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | C₁₇H₁₈ClN₃ | 299.8 | Also known as Chlorpheniramine Nitrile. nih.gov |
| p-Chlorophenylacetonitrile | Not specified | Not specified | A simpler related nitrile. youtube.com |
| Succinonitrile | C₄H₄N₂ | 80.090 | The parent dinitrile compound. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)butanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9(7-13)5-6-12/h1-4,9H,5H2 |
InChI Key |
HDKXIEAROJEEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 2 4 Chlorophenyl Succinonitrile
Diverse Synthetic Approaches to 2-(4-Chlorophenyl)succinonitrile
The construction of the this compound framework can be accomplished via several key synthetic transformations.
Nucleophilic Substitution Strategies
A primary and straightforward method for synthesizing substituted succinonitriles involves nucleophilic substitution reactions. In a typical approach, a carbanion equivalent of a substituted acetonitrile (B52724) attacks a suitable electrophile. For the synthesis of this compound, this would conceptually involve the generation of a carbanion from 4-chlorophenylacetonitrile, which then reacts with a molecule containing a leaving group attached to a cyanomethyl moiety.
The reverse is also conceivable, where a cyanide anion displaces a leaving group from a 2-(4-chlorophenyl)-3-halopropionitrile. The success of these SN2-type reactions is contingent on factors such as the choice of base, solvent, and the nature of the leaving group. The reaction proceeds via a concerted backside attack, leading to an inversion of configuration if a chiral center is present. masterorganicchemistry.comyoutube.com The transition state for this process is characterized by a trigonal bipyramidal geometry. masterorganicchemistry.comyoutube.com
A general representation of this strategy is the reaction of an α-haloester or α-halonitrile with a cyanide salt. For instance, the reaction of ethyl 2-bromo-2-(4-chlorophenyl)acetate with sodium or potassium cyanide would proceed through a nucleophilic substitution pathway to yield the corresponding dinitrile after subsequent transformations.
Radical Addition and Cyclization Pathways (e.g., Homocoupling from Cyanohydrin Derivatives with Low-Valent Titanium)
An innovative and effective method for the synthesis of succinonitrile (B93025) derivatives involves the homocoupling of cyanohydrin derivatives using low-valent titanium reagents. researchgate.netbohrium.comnih.gov This radical-based approach offers a distinct alternative to traditional nucleophilic substitution methods.
In this process, a low-valent titanium species, often generated in situ, facilitates the reductive coupling of two molecules of a cyanohydrin derivative. researchgate.netbohrium.comnih.gov For the synthesis of this compound, the corresponding cyanohydrin derived from 4-chlorobenzaldehyde (B46862) would be the key starting material. The proposed active species in this reaction is a resonance hybrid of a Ti(IV) nitrile enolate and a Ti(III) alkyl radical. researchgate.netnih.gov This methodology has been successfully applied to synthesize various succinonitrile derivatives bearing both alkyl and aryl substituents. researchgate.netnih.gov
Further radical pathways can involve the addition of radicals to activated alkenes or alkynes, followed by cyclization or further reaction to form the succinonitrile backbone. researchgate.netnih.gov For example, an atom transfer radical cyclization (ATRC) approach could be envisioned, although specific examples for this compound are not prominently documented. nih.gov
Catalytic Asymmetric Synthesis Efforts
The development of catalytic asymmetric methods for the synthesis of chiral succinonitrile derivatives is an area of growing interest, aiming to produce enantiomerically enriched products. nih.govfrontiersin.org While specific examples detailing the catalytic asymmetric synthesis of this compound are not widespread, the principles of asymmetric catalysis can be applied. nih.govnih.govrsc.orgmdpi.com
These strategies often employ chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the reaction. nih.govfrontiersin.orgnih.govrsc.org For instance, an asymmetric conjugate addition of a cyanide source to a 4-chlorocinnamate derivative, catalyzed by a chiral catalyst, could potentially yield an enantiomerically enriched precursor to this compound. The field of asymmetric catalysis is continually advancing, with methodologies like enantioselective photocatalysis and electrocatalysis emerging as powerful tools for creating chiral molecules. nih.govmdpi.com
Multicomponent Reaction Deployments
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govsemanticscholar.org The synthesis of functionalized nitriles and their derivatives can often be achieved through MCRs.
For instance, a one-pot, four-component reaction involving an aldehyde (like 4-chlorobenzaldehyde), a ketone, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) can lead to the formation of highly substituted pyridinones, which are structurally related to functionalized dinitriles. researchgate.net While a direct MCR for this compound is not explicitly detailed, variations of known MCRs, such as the Strecker or Ugi reactions, could be conceptually adapted to construct the target molecule or its immediate precursors. nih.gov
Detailed Analysis of Reaction Mechanisms Governing this compound Formation
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity.
Elucidation of Rate-Determining Steps and Transition States
The rate-determining step and the structure of the transition state are fundamental aspects of any chemical reaction.
For Radical Homocoupling Pathways: In the low-valent titanium-mediated homocoupling of cyanohydrin derivatives, the mechanism is more complex. The initial steps likely involve the formation of the active low-valent titanium species. The key bond-forming step is proposed to proceed through a radical mechanism. researchgate.netnih.gov The rate-determining step could be the formation of the radical intermediate or the subsequent radical-radical coupling. Elucidating the precise nature of the transition states in these radical processes is often challenging and may involve advanced computational studies. The reaction's progression is dependent on the successful generation and stability of the radical intermediates. researchgate.netbohrium.comnih.gov
A summary of the synthetic approaches and their mechanistic features is provided in the table below:
| Synthetic Methodology | Key Reactants | General Mechanistic Features | Rate-Determining Step (Conceptual) |
| Nucleophilic Substitution | 4-Chlorophenylacetonitrile derivative + Cyanomethyl electrophile OR 2-(4-Chlorophenyl)-3-halopropionitrile + Cyanide | SN2 mechanism, backside attack, inversion of configuration. masterorganicchemistry.comyoutube.com | Concerted bond formation and breaking. youtube.com |
| Radical Homocoupling | Cyanohydrin of 4-chlorobenzaldehyde + Low-valent titanium | Radical-based coupling, involves Ti(IV)/Ti(III) species. researchgate.netnih.gov | Formation or coupling of radical intermediates. |
| Catalytic Asymmetric Synthesis | Prochiral substrate (e.g., 4-chlorocinnamate) + Cyanide source + Chiral catalyst | Enantioselective bond formation guided by the chiral catalyst. nih.govfrontiersin.org | Stereocontrolled bond-forming step. |
| Multicomponent Reactions | e.g., 4-Chlorobenzaldehyde + Ketone + Ethyl cyanoacetate + Ammonium acetate | Cascade of reactions in one pot. researchgate.net | The slowest step in the reaction cascade. |
Role of Catalysis in Yield and Selectivity Optimization
The synthesis of substituted succinonitriles, including this compound, often relies on nucleophilic addition reactions where a cyanide source is added to an activated alkene or a related substrate. Catalysis is paramount in these transformations to achieve high yields and, where applicable, control stereoselectivity.
Another relevant catalytic method is the Finkelstein reaction, which can be used to generate a more reactive intermediate. For instance, in the synthesis of the precursor p-chlorophenyl acetonitrile from p-chlorobenzyl chloride, potassium iodide is used as a catalyst in an acetone (B3395972) solvent. youtube.com The reaction works because the poorly soluble potassium chloride precipitates out of the acetone, driving the equilibrium towards the formation of the more reactive p-chlorobenzyl iodide, which then readily reacts with sodium cyanide. youtube.com This principle of using a catalyst to generate a more reactive intermediate is a key strategy in optimizing the synthesis of related nitriles.
Base-catalyzed intramolecular cyclization is another relevant technique, as demonstrated in the synthesis of a pyrrol-3-one derivative where potassium hydroxide (B78521) in ethanol (B145695) was used to achieve a 75% yield. mdpi.com The choice and concentration of the base are critical; stronger bases or higher concentrations can sometimes lead to unwanted side reactions, thereby reducing the selectivity for the desired product.
Table 1: Comparison of Catalytic Conditions in Related Nitrile Syntheses
| Catalyst | Substrate | Solvent | Yield | Reference |
|---|---|---|---|---|
| Sodium Ethoxide | 4-Chlorophenylacetonitrile & Ethyl Phenylacetate | Ethanol | 86-92% (crude) | orgsyn.org |
| Potassium Iodide | p-Chlorobenzyl Chloride & Sodium Cyanide | Acetone | Not specified | youtube.com |
| Potassium Hydroxide | 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | Ethanol | 75% | mdpi.com |
This table presents data from syntheses of related nitrile compounds to illustrate the role of different catalysts.
Investigation of By-product Formation and Suppression Strategies
Suppression of these by-products often involves careful control of reaction conditions and subsequent purification steps. For example, washing the crude product with a solution of sodium metabisulfite (B1197395) can help to remove certain impurities. youtube.com
In condensation reactions, such as the one described for a related diphenylacetoacetonitrile, purification of the crude product is essential. orgsyn.org The procedure involves an extensive workup sequence, including:
Pouring the reaction mixture into water.
Extraction with ether to remove non-acidic by-products.
Acidification of the aqueous layer to precipitate the product.
Extraction of the product into ether.
Washing the ether solution with sodium bicarbonate and water to remove acidic impurities.
Drying and evaporation of the solvent.
Recrystallization from methanol (B129727) or aqueous methanol to obtain the pure product. orgsyn.org
This multi-step purification process highlights the presence of various by-products that must be removed. The choice of recrystallization solvent is crucial for selectively precipitating the desired compound while leaving impurities in the solution. orgsyn.org
Scale-Up Considerations and Green Chemistry Principles in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on green chemistry principles to ensure sustainability, safety, and cost-effectiveness. Key considerations include solvent selection, atom economy, and waste minimization.
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Traditional syntheses of similar nitriles often employ volatile and potentially hazardous organic solvents like ether and methanol. orgsyn.org
Modern approaches advocate for the use of greener solvents. Strategies for solvent replacement are well-documented, with a push to replace hazardous dipolar aprotic solvents like DMF and NMP with safer alternatives such as N-butyl-2-pyrrolidinone (NBP), propylene (B89431) carbonate (PC), or dimethyl isosorbide (B1672297) (DMI). mdpi.com For other processes, alcohols, ethers derived from renewable sources (like 2-methyltetrahydrofuran), and even water are preferred. mdpi.com
The use of alternative reaction media is also a promising strategy. These can include:
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can act as both solvent and catalyst. nih.gov
Supercritical Fluids: Supercritical CO2 (scCO2) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents for certain reactions and extractions. mdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent, often with heating or microwave irradiation, is an ideal green chemistry approach as it eliminates solvent waste entirely. nih.gov
Table 2: Green Chemistry Solvent Selection Guide
| Solvent Class | Examples | Green Chemistry Considerations |
|---|---|---|
| Recommended | Water, Ethanol, Methanol, 2-Propanol | Low toxicity, biodegradable, renewable sources. |
| Usable | Acetone, Ethyl Acetate, Heptane | Moderate concerns, acceptable with proper recycling. |
| Undesirable | Dichloromethane, Chloroform, Benzene, Ether | High toxicity, carcinogenic, environmentally persistent. |
| Alternative Media | Ionic Liquids, Supercritical CO2 | Reduced volatility, potential for reuse, but may have high energy costs or downstream separation challenges. |
This table provides a general guide to solvent selection based on green chemistry principles.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. acs.org In contrast, substitution and elimination reactions often generate significant by-products, leading to poor atom economy. nih.gov
For the synthesis of this compound, a Michael addition reaction would theoretically have a high atom economy, as all the atoms of the cyanide nucleophile are incorporated into the final product. The general formula for calculating percent atom economy is:
% Atom Economy = (Formula Weight of Atoms Utilized in Product / Formula Weight of All Reactants) x 100 primescholars.com
To minimize waste, strategies should focus on:
Catalytic Reagents: Using catalysts instead of stoichiometric reagents is crucial, as catalysts are used in small amounts and are not consumed in the reaction, thus not contributing to the waste stream (from an atom economy perspective). primescholars.comjocpr.com
Reaction Design: Choosing reaction pathways that maximize the incorporation of starting materials into the product. jocpr.com For instance, a [3+2] cycloaddition or similar addition reactions would be preferable to a multi-step synthesis involving protecting groups and leaving groups that end up as waste.
Waste Treatment: While the primary goal is waste prevention, any unavoidable by-products should be managed responsibly. For instance, cyanide-containing waste streams must be treated with an oxidant to render them harmless before disposal. youtube.com
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl Succinonitrile
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes (e.g., Characteristic absorption bands of nitrile and halogenated phenyl moieties[5])
Characteristic Absorption Bands of Nitrile and Halogenated Phenyl Moieties
The nitrile group provides one of the most distinct and easily identifiable peaks in the vibrational spectrum. The stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)) gives rise to a sharp and intense absorption band. For saturated aliphatic nitriles, this peak typically appears in the 2240-2260 cm⁻¹ range. spectroscopyonline.com In aromatic nitriles, conjugation with the phenyl ring can lower this frequency to the 2220-2240 cm⁻¹ region. spectroscopyonline.com For 2-(4-Chlorophenyl)succinonitrile, where the nitrile is attached to a carbon adjacent to the phenyl ring, the peak is expected near the higher end of the aliphatic range, likely around 2250 cm⁻¹. In Raman spectroscopy, the nitrile stretch is also prominent and appears in a similar region, often observed between 2200-2320 cm⁻¹. researchgate.netresearchgate.net
The 4-chlorophenyl group contributes several characteristic bands. Aromatic C-H stretching vibrations (ν(C-H)) typically appear above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. vscht.cz The carbon-carbon stretching vibrations (ν(C=C)) within the phenyl ring produce a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region. vscht.cz The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration (γ(C-H)) in the 800-860 cm⁻¹ range, which is a key indicator of the 1,4-disubstituted phenyl ring. Finally, the C-Cl stretching vibration (ν(C-Cl)) is expected to produce a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.
A summary of the expected characteristic absorption bands for this compound is presented below.
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |
| Nitrile | C≡N Stretch | 2240 - 2260 | IR, Raman | Sharp, Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman | Medium to Strong |
| p-Substituted Phenyl | C-H Out-of-Plane Bend | 800 - 860 | IR | Strong |
| Chlorophenyl | C-Cl Stretch | 700 - 800 | IR | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound
As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the methodology for its determination and the likely structural features can be inferred from the analysis of closely related aromatic nitriles. nih.govnih.gov
The determination of the solid-state structure would be achieved through single-crystal X-ray diffraction. This technique involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with monochromatic X-rays. nih.govmdpi.com The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within the crystal lattice.
For instance, the crystal structure of a related compound, 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, was solved using this method. nih.gov The data collection was performed on an Agilent SuperNova diffractometer, and the structure was solved and refined using specialized software like SHELXS and SHELXL. nih.gov Such an analysis for this compound would provide definitive data on its molecular geometry and packing in the solid state.
Table of Crystallographic Data for a Related Nitrile Compound Data for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂ClNO |
| Molecular Weight | 269.72 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 31.247 (13) |
| b (Å) | 9.1889 (10) |
| c (Å) | 9.3719 (12) |
| Volume (ų) | 2690.9 (12) |
| Z (molecules/unit cell) | 8 |
Crystal Packing and Intermolecular Interactions
The polar nitrile group and the C-Cl bond create significant dipole moments within the molecule, leading to strong dipole-dipole interactions that help orient the molecules in the lattice. Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor for weak C-H···N hydrogen bonds with protons from neighboring molecules. nih.gov Similarly, the chlorine atom can participate in halogen bonding.
The 4-chlorophenyl ring is crucial for forming π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, often in an offset face-to-face fashion. nih.gov The crystal packing in related structures, such as chlorocyanopyridines, is heavily influenced by a combination of C—H⋯N interactions and offset π-stacking, which organize the molecules into one- or two-dimensional arrays. nih.gov In other cases, like that of 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, molecules can interpenetrate to form complex two-dimensional "roof-like" structures. nih.gov The interplay of these varied interactions would determine the final, most stable packing arrangement for this compound.
Conformational Analysis in the Crystalline State
The succinonitrile (B93025) backbone is flexible, primarily due to rotation around the central C-C single bond. This rotation gives rise to different conformers, mainly the anti (or trans) and gauche (or synclinal) forms. researchgate.net In the anti conformation, the two nitrile groups are positioned 180° apart, minimizing steric hindrance. In the gauche conformation, the nitrile groups are approximately 60-66° apart. researchgate.net
For unsubstituted succinonitrile, the anti conformer is generally more stable in the gas phase, but the energy difference between the conformers is small, and both can coexist. researchgate.net The presence of a bulky 4-chlorophenyl substituent at the C2 position introduces significant steric constraints. In the crystalline state, molecules adopt a single, low-energy conformation to optimize packing efficiency. It is highly probable that the 4-chlorophenyl group would preferentially occupy an equatorial-like position relative to the succinonitrile chain to minimize steric clashes, particularly 1,3-diaxial strain that would arise in an axial-like placement. openochem.orgspcmc.ac.in This steric demand would likely force the molecule into a specific gauche or anti conformation that best accommodates the large substituent while maximizing favorable intermolecular interactions within the crystal lattice. The precise dihedral angles defining this conformation could only be confirmed by a full X-ray crystal structure determination.
Theoretical and Computational Investigations of 2 4 Chlorophenyl Succinonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-(4-chlorophenyl)succinonitrile. These methods provide a microscopic view of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
These calculations would likely be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a high level of accuracy. The results for the parent compound, succinonitrile (B93025), show that the molecule can exist in different conformations, primarily gauche and trans, due to rotation around the central carbon-carbon bond. The introduction of the bulky 4-chlorophenyl group at the C2 position would significantly influence the preferred geometry by introducing steric hindrance and electronic effects.
Comparative DFT studies on related chlorinated phenyl compounds reveal that the chlorine atom acts as an electron-withdrawing group via induction, while also donating electron density through resonance. This electronic perturbation would affect the bond lengths and angles within the phenyl ring and the succinonitrile backbone.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| C-C (phenyl) | 1.390 - 1.400 | 118.0 - 121.0 | |
| C-C (succino) | 1.530 - 1.550 | ||
| C-CN | 1.470 | ||
| C≡N | 1.150 | ||
| C-H (phenyl) | 1.080 | ||
| C-H (succino) | 1.090 | ||
| C-C-C (phenyl) | 118.0 - 121.0 | ||
| C-C-C (succino) | 110.0 - 112.0 | ||
| C-C-CN | 110.0 | ||
| C-C-H | 109.5 | ||
| Phenyl-C2-C3-CN | ~60 (gauche) / ~180 (trans) |
Note: The values in this table are hypothetical and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, particularly at the carbon atoms ortho and para to the succinonitrile substituent, as well as on the nitrogen atoms of the nitrile groups. The LUMO, conversely, would likely be distributed over the phenyl ring and the electron-withdrawing nitrile groups.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the chlorine atom and nitrile groups would be expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted succinonitrile.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These energy values are illustrative and based on typical ranges observed for similar aromatic nitrile compounds. Precise values would need to be determined through quantum chemical calculations.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the two nitrile groups due to the lone pairs of electrons. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the phenyl ring and the succinonitrile backbone would exhibit positive potential (blue). The ESP map provides a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and thermodynamic properties over time.
An MD simulation of this compound, either in a vacuum or in a solvent, would reveal its conformational landscape. The succinonitrile backbone can undergo rotations, leading to different gauche and trans conformers. The simulation would show the relative populations and rates of interconversion between these conformers. Studies on succinonitrile have shown that it predominantly adopts gauche conformations. The bulky 4-chlorophenyl group in this compound would likely influence the conformational equilibrium and dynamics.
Furthermore, if the simulation is performed in a solvent, it can provide insights into how the solvent molecules arrange themselves around the solute and how they affect its structure and dynamics. This is particularly important for understanding its behavior in solution, which is relevant for many chemical and biological applications.
Mechanistic Computational Studies for Reaction Pathways Involving this compound
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition states and calculating the energy profiles for potential reaction pathways.
Transition State Localization and Reaction Energy Profiles
For a given reaction, the transition state is the highest energy point along the reaction coordinate. Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Computational methods, such as DFT, can be used to search for and optimize transition state geometries.
For instance, one could computationally study the hydrolysis of the nitrile groups or nucleophilic substitution reactions on the phenyl ring. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.
Table 3: Hypothetical Energy Profile for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.0 |
| Intermediate | +5.0 |
| Transition State 2 | +15.0 |
| Products | -10.0 |
Note: This table represents a hypothetical two-step reaction pathway. The energy values are for illustrative purposes only and would need to be calculated for a specific reaction.
Solvent Effects Modeling
There is no specific data available in the scientific literature regarding the modeling of solvent effects on this compound. Therefore, no detailed research findings or data tables can be provided.
In a typical computational study, researchers might employ a range of solvent models, from implicit continuum models to explicit solvent models with molecular dynamics simulations. The choice of model would depend on the specific properties being investigated. For instance, implicit models like the Polarizable Continuum Model (PCM) are often used to provide a good balance between computational cost and accuracy for predicting the influence of a solvent's dielectric constant on a solute. More complex studies might use explicit solvent molecules to study specific solute-solvent interactions, such as hydrogen bonding.
Without published data, it is not possible to present findings on how different solvents would impact the molecular geometry, electronic structure, or spectroscopic properties of this compound.
Reactivity and Derivatization Strategies for 2 4 Chlorophenyl Succinonitrile
Nucleophilic Reactions Involving Nitrile Groups
The nitrile groups in 2-(4-chlorophenyl)succinonitrile are susceptible to attack by nucleophiles at the electrophilic carbon atom. libretexts.orglibretexts.org This reactivity is fundamental to many of its derivatization strategies.
Nitriles can be hydrolyzed to carboxylic acids or amides, a transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com In the case of this compound, partial or complete hydrolysis would yield the corresponding amides or dicarboxylic acid derivatives. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com Conversely, under basic conditions, the strongly nucleophilic hydroxide (B78521) ion can directly attack the nitrile carbon. libretexts.org
Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water, leading to the formation of imidates which can be further converted to esters.
Table 1: Potential Products from Hydrolysis of this compound
| Reactant | Conditions | Major Product(s) |
| This compound | H₂O, H⁺ or OH⁻ (controlled) | 2-(4-Chlorophenyl)succinamide |
| This compound | H₂O, H⁺ or OH⁻ (excess) | 2-(4-Chlorophenyl)succinic acid |
The nitrile groups of this compound can be reduced to primary amines. libretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, which occurs twice to form the primary amine after an aqueous workup. libretexts.org This reduction opens up a pathway to synthesize diamine derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Another method for the reduction of nitriles to primary amines involves catalytic hydrogenation. nih.gov
Table 2: Representative Reduction of this compound
| Reactant | Reagent(s) | Product |
| This compound | 1. LiAlH₄ 2. H₂O | 2-(4-Chlorophenyl)butane-1,4-diamine |
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The chlorophenyl ring in this compound is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comscranton.eduxmu.edu.cn The chlorine atom is an ortho-, para-directing deactivator, meaning it directs incoming electrophiles to the positions ortho and para to itself, while slightly slowing down the reaction rate compared to benzene. Given that the para position is already occupied by the succinonitrile (B93025) moiety, electrophilic substitution is expected to occur primarily at the ortho positions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgharvard.edu This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While the succinonitrile group itself is not a classical DMG, the nitrile functionalities could potentially coordinate with the lithium reagent to direct metalation. However, the acidic protons alpha to the nitrile groups would likely be deprotonated preferentially.
A more viable approach would be to introduce a stronger DMG onto the chlorophenyl ring in a separate step, or to utilize the inherent directing ability of the chloro group, although it is a weaker directing group compared to others like amides or methoxy groups. organic-chemistry.org
The chlorine atom on the aromatic ring can potentially be replaced by another halogen through a halogen exchange reaction, such as the Finkelstein reaction or variations thereof. researchgate.netgoogle.comwikipedia.org The aromatic Finkelstein reaction, which involves the conversion of an aryl chloride or bromide to an aryl iodide, is typically catalyzed by copper(I) iodide in the presence of a diamine ligand. wikipedia.org Nickel-catalyzed halogen exchange reactions are also known. wikipedia.org Such transformations would provide a handle for further functionalization, for instance, through Suzuki or other cross-coupling reactions. nih.gov
Table 3: Potential Halogen Exchange Reaction
| Reactant | Reagents | Product |
| This compound | NaI, CuI, diamine ligand | 2-(4-Iodophenyl)succinonitrile |
Cycloaddition Reactions and Annulation Strategies Utilizing the Succinonitrile Scaffold
The succinonitrile backbone of this compound provides a four-carbon framework that can be utilized in the construction of new ring systems through cycloaddition and annulation reactions. The nitrile groups themselves can also participate in cyclization reactions.
For instance, the reaction of dinitriles with reagents like sodium azide can lead to the formation of tetrazole rings. Furthermore, intramolecular cyclization reactions could be envisioned following the modification of the nitrile groups. For example, reduction to the diamine followed by reaction with a dicarbonyl compound could lead to the formation of heterocyclic rings.
Annulation strategies, such as a [4+2] cycloaddition, could potentially be employed to build a new six-membered ring onto the existing structure, although this would likely require prior functionalization of the succinonitrile moiety to introduce the necessary diene or dienophile components. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Phenyl Moiety
The presence of a chlorine atom on the phenyl ring of this compound allows for its participation in a range of metal-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. While the succinonitrile moiety can influence the electronic properties of the aryl chloride, the principles of these coupling reactions remain applicable. For the purpose of illustrating the potential of these reactions, examples involving the closely related and commercially available 4-chlorophenylacetonitrile (also known as 4-chlorobenzyl cyanide) will be discussed, as specific literature on this compound derivatization is limited. The electron-withdrawing nature of the nitrile group in these substrates can impact the oxidative addition step, a key process in many of these catalytic cycles.
Suzuki, Sonogashira, Heck, and Stille Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. For substrates like 4-chlorophenylacetonitrile, the Suzuki-Miyaura coupling enables the introduction of new aryl or vinyl groups at the 4-position of the phenyl ring. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, along with a phosphine ligand to facilitate the catalytic cycle. A base is required to activate the organoboron species.
Reaction Scheme:
Ar-Cl + R-B(OH)₂ → Ar-R (where Ar = 4-cyanomethylphenyl, R = aryl, vinyl)
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. In the context of this compound, the Sonogashira coupling would allow for the introduction of an alkynyl substituent at the para-position of the phenyl ring. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
Reaction Scheme:
Ar-Cl + H−C≡C−R → Ar−C≡C−R (where Ar = 4-cyanomethylphenyl)
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile tool for the formation of C-C bonds and the synthesis of styrenic and acrylic acid derivatives. For a substrate like this compound, the Heck reaction would enable the introduction of a vinyl group at the 4-position. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Reaction Scheme:
Ar-Cl + H₂C=CHR → Ar-CH=CHR (where Ar = 4-cyanomethylphenyl)
Stille Coupling:
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The application of the Stille coupling to this compound would facilitate the introduction of various alkyl, vinyl, or aryl groups. A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Reaction Scheme:
Ar-Cl + R-Sn(Alkyl)₃ → Ar-R (where Ar = 4-cyanomethylphenyl)
| Coupling Reaction | Reagent | Catalyst/Ligand | Base | Solvent | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | Toluene/H₂O | 4-Arylphenylacetonitrile derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Alkynylphenylacetonitrile derivative |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ | K₂CO₃ | DMF | 4-Vinylphenylacetonitrile derivative |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 4-Aryl/Alkylphenylacetonitrile derivative |
Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions on 4-Chlorophenylacetonitrile Derivatives
C-N and C-O Bond Formation
Beyond carbon-carbon bond formation, the halogenated phenyl moiety of this compound is also amenable to the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through cross-coupling reactions.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. Applying this methodology to this compound would allow for the introduction of a wide variety of primary and secondary amines at the para-position. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base.
Reaction Scheme:
Ar-Cl + R¹R²NH → Ar-NR¹R² (where Ar = 4-cyanomethylphenyl)
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds. organic-chemistry.org While palladium-catalyzed methods are often preferred for their milder conditions, the Ullmann reaction remains a valuable tool, particularly for certain substrates. The C-O bond formation, often referred to as the Ullmann ether synthesis, involves the coupling of an aryl halide with an alcohol or phenol. For this compound, this would enable the synthesis of diaryl ethers or aryl alkyl ethers.
Reaction Scheme (C-O bond formation):
Ar-Cl + R-OH → Ar-OR (where Ar = 4-cyanomethylphenyl)
| Coupling Reaction | Reagent | Catalyst/Ligand | Base | Solvent | Product |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(Amino)phenylacetonitrile derivative |
| Ullmann Condensation | Alcohol/Phenol | CuI / Phenanthroline | K₂CO₃ | DMF | 4-(Alkoxy/Aryloxy)phenylacetonitrile derivative |
Table 2: Representative Conditions for C-N and C-O Bond Formation Reactions on 4-Chlorophenylacetonitrile Derivatives
Advanced Applications of 2 4 Chlorophenyl Succinonitrile in Chemical Sciences
Role in the Synthesis of Complex Organic Molecules and Fine Chemicals
The presence of reactive nitrile groups and a modifiable aromatic ring makes 2-(4-Chlorophenyl)succinonitrile a valuable precursor in the synthesis of a diverse array of organic molecules, particularly heterocyclic compounds and supramolecular structures.
Building Block for Heterocyclic Compounds
The dinitrile functionality of this compound serves as a key synthon for the construction of various nitrogen-containing heterocyclic systems. The reactivity of the nitrile groups allows for cyclization reactions to form stable ring structures, which are the backbones of many pharmaceuticals and fine chemicals.
For instance, substituted succinonitriles are known precursors for the synthesis of pyridazines and their derivatives. The general strategy involves the condensation of the dinitrile with hydrazine (B178648) or its derivatives. While direct synthesis from this compound is not extensively documented in readily available literature, the known reactivity patterns of similar dinitriles suggest a plausible pathway. The reaction would likely proceed through the formation of a dihydrazone intermediate, which upon intramolecular cyclization and subsequent aromatization, would yield a 3,6-disubstituted pyridazine (B1198779) bearing a 4-chlorophenyl group. The synthesis of pyridazines via ring-closing metathesis is a known method that can produce these aromatic heterocycles. nih.gov Copper-promoted cyclization of β,γ-unsaturated hydrazones also provides a route to 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org
Similarly, the synthesis of pyrrolidinones and related lactams can be envisioned. The catalytic hydrogenation of one of the nitrile groups to an amine, followed by intramolecular cyclization with the second nitrile group or its hydrolyzed carboxylic acid derivative, would lead to the formation of a substituted pyrrolidinone. The synthesis of 2-pyrrolidinone (B116388) from succinonitrile (B93025) is an established industrial process, suggesting that substituted derivatives like this compound could undergo analogous transformations.
The following table outlines potential heterocyclic systems that could be synthesized from this compound based on known chemical transformations of related dinitriles.
| Heterocyclic System | Potential Synthetic Precursor | Key Reaction Type |
| 3-(4-Chlorophenyl)-6-aminopyridazine | This compound and Hydrazine | Condensation and Cyclization |
| 4-(4-Chlorophenyl)-2-pyrrolidinone | This compound | Partial Hydrogenation and Cyclization |
| Substituted Pyrazoles | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone and malononitrile | Three-component reaction |
This table presents potential synthetic applications based on established reactivity of similar compounds.
Precursor for Advanced Supramolecular Architectures
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound possesses key structural features that make it an attractive precursor for the development of such architectures.
The 4-chlorophenyl group is a critical component for engaging in specific intermolecular interactions. The chlorine atom can participate in halogen bonding , a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. youtube.com This interaction is increasingly being utilized in crystal engineering to control the self-assembly of molecules into well-defined one-, two-, and three-dimensional networks. nih.govresearchgate.net The aromatic ring itself can participate in π-π stacking and C-H···π interactions , further directing the supramolecular assembly.
The nitrile groups are also potent participants in non-covalent interactions. They can act as hydrogen bond acceptors and are known to engage in dipole-dipole interactions. nih.gov The ability of aryl nitriles to act as both hydrogen-bond acceptors and modifiable organic groups allows for the rapid diversification of molecules in the solid state. nih.gov The combination of halogen bonding, π-interactions, and nitrile group interactions within a single molecule provides a powerful toolkit for the rational design of complex supramolecular structures with potentially novel properties.
Potential in Materials Science and Polymer Chemistry
The unique combination of a halogenated aromatic moiety and nitrile functionalities in this compound suggests its potential for creating advanced materials with tailored properties.
Incorporation into Polymer Backbones for Functional Materials
There is significant interest in incorporating functional molecules into polymer backbones to enhance their intrinsic properties. While direct polymerization of this compound may be challenging, its derivatives could be incorporated as monomers or additives.
A particularly promising application lies in the field of lithium-ion batteries . Succinonitrile (SN) is a well-known electrolyte additive that improves the thermal stability and electrochemical performance of batteries. mdpi.comnih.govosti.govresearchgate.net The nitrile groups are believed to form a protective layer on the electrode surfaces, suppressing detrimental side reactions at high temperatures. It is plausible that this compound could function similarly, with the added benefit of the chlorophenyl group potentially enhancing thermal stability further. Studies on halogenated polyamides have shown that the presence of chlorine can significantly increase char yield and flame resistance. researchgate.net The incorporation of a 2-(4-chlorophenyl) group into a polymer backbone could therefore lead to materials with improved thermal properties. The polymerization of succinonitrile on garnet surfaces has been shown to create single-ion conducting composite solid-state electrolytes. rsc.org
The following table summarizes the effects of additives on the thermal properties of polymers, suggesting the potential benefits of incorporating this compound.
| Polymer System | Additive/Modification | Observed Effect on Thermal Stability | Reference |
| Poly(1,3-phenylene-isophthalamide) | Halogen substitution | Increased char yields and flame resistance | researchgate.net |
| Poly(esters) | Silicon-containing monomers | Higher thermal decomposition temperatures | uchile.cl |
| Lithium-ion battery electrolyte | Succinonitrile | Increased onset temperature of exothermic reactions | mdpi.com |
This table provides examples of how halogenation and specific additives can enhance polymer thermal stability, suggesting a similar potential for this compound.
Development of Organic Semiconductors or Optoelectronic Materials
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties and solid-state packing.
While there is no direct research on the use of this compound in organic electronics, its structural components are found in many known organic semiconductors. The 4-chlorophenyl group is an aromatic system that can facilitate charge transport through π-orbital overlap. The presence of a halogen atom can influence the electronic properties of the molecule and its packing in the solid state. The nitrile groups are strongly electron-withdrawing, which can lower the energy levels of the molecular orbitals (HOMO and LUMO). This tuning of energy levels is a critical aspect of designing materials for specific electronic applications. For instance, n-type semiconducting polymers, which are crucial for efficient organic electronic devices, are often electron-poor. sigmaaldrich.com
The incorporation of this compound or its derivatives into larger conjugated polymer systems could lead to new materials with interesting optoelectronic properties. For example, polythiophenes with conjugated pendants have been synthesized for use in polymer solar cells. rsc.org It is conceivable that a pendant group derived from this compound could be attached to a conducting polymer backbone to modulate its electronic characteristics.
Catalytic Applications as a Ligand Precursor or Co-Catalyst
The nitrile groups and the aromatic ring of this compound offer potential coordination sites for metal ions, suggesting its utility as a ligand precursor in catalysis.
The nitrogen atoms of the nitrile groups possess lone pairs of electrons that can coordinate to transition metals. The resulting metal complexes could exhibit catalytic activity in various organic transformations. While there is a lack of specific studies on complexes of this compound, the coordination chemistry of other nitrile-containing ligands is well-established. For example, metal complexes with polyantimony ligands have been synthesized and characterized. nih.gov
Furthermore, the nitrile groups themselves can undergo catalytic transformations. The catalytic hydrogenation of nitriles to amines is a fundamental reaction in organic synthesis. youtube.com While the catalytic hydrogenation of this compound would likely lead to a mixture of products due to the presence of two nitrile groups and an aromatic ring that can also be reduced, selective hydrogenation could provide access to valuable building blocks. For example, the selective hydrogenation of one nitrile group would yield an amino-nitrile, a precursor for the synthesis of lactams and other heterocycles. The hydrogenation of 4-phenyl-2-butanone over platinum catalysts has been studied, demonstrating the feasibility of selectively hydrogenating specific functional groups in multifunctional molecules. researchgate.net
The potential for this compound to act as a ligand or a substrate in catalytic reactions highlights another avenue for its application in advanced chemical synthesis. Further research is needed to explore the coordination chemistry of this compound and the catalytic activity of its metal complexes.
Applications in Agrochemical or Industrial Chemical Synthesis
Extensive literature searches did not yield specific examples of this compound being directly utilized as an intermediate in the synthesis of commercialized fungicides or other agrochemical or industrial chemicals. While structurally related compounds containing the 4-chlorophenyl moiety are common in various applications, including as precursors to fungicides, the specific application of this compound in this capacity is not well-documented in publicly available scientific literature and patent databases.
The potential for this compound to serve as a precursor lies in the reactivity of its functional groups. The nitrile groups can undergo hydrolysis to form carboxylic acids or amides, or be reduced to amines. These transformations could, in principle, lead to the formation of more complex molecules with potential biological activity. However, specific synthetic routes starting from this compound to known agrochemicals or industrial products are not described.
Further research and exploration into the reactivity and synthetic utility of this compound would be necessary to establish its role as a viable intermediate in these sectors.
Analytical Methodologies for the Quantification and Detection of 2 4 Chlorophenyl Succinonitrile
Chromatographic Techniques for Purity Assessment and Mixture Analysis
While chromatographic methods are standard for the analysis of similar chemical structures, no specific applications to 2-(4-Chlorophenyl)succinonitrile have been documented in accessible scientific literature.
High-Performance Liquid Chromatography (HPLC)
No peer-reviewed articles or technical documents detailing HPLC methods for the separation, quantification, or purity assessment of this compound were found. This includes a lack of information on suitable column chemistries, mobile phase compositions, and detector settings (e.g., UV wavelength).
Gas Chromatography (GC)
Information regarding the analysis of this compound by gas chromatography is not available. This includes the absence of data on appropriate columns, temperature programming, and detection methods (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS). The thermal stability and volatility of the compound, which are critical parameters for GC analysis, are not described in the available literature.
Thin-Layer Chromatography (TLC)
No established TLC systems, including recommended stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase compositions for the separation and identification of this compound, have been reported.
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric analysis relies on the molecule's ability to absorb light. Without reference spectra or documented molar absorptivity, this technique cannot be detailed for this compound.
UV-Vis Spectroscopy
There is no publicly available data on the UV-Vis absorption spectrum of this compound. Consequently, key parameters such as the wavelength of maximum absorbance (λmax), which are essential for quantitative analysis, remain unknown.
Electrochemical Detection Methods
The application of electrochemical methods, which would depend on the compound's ability to be oxidized or reduced, has not been described for this compound in any accessible research. There are no studies detailing its voltammetric behavior or the development of specific sensors for its detection.
Future Perspectives and Emerging Research Directions for 2 4 Chlorophenyl Succinonitrile
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. For a compound like 2-(4-Chlorophenyl)succinonitrile, these technologies offer the potential for significant improvements in reaction efficiency, safety, and reproducibility.
Continuous flow reactors, as opposed to traditional batch reactors, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be crucial for optimizing the synthesis of this compound, potentially leading to higher yields and purity. The use of continuous flow systems could be particularly advantageous for managing exothermic reactions or handling hazardous intermediates that may be involved in its synthesis.
Automated synthesis platforms, which can integrate flow reactors, purification modules, and real-time analytics, represent the next step in chemical manufacturing. An automated system for producing this compound could operate for extended periods with minimal human intervention, increasing productivity. nih.gov Such a system could be programmed to explore a wide range of reaction conditions automatically, rapidly identifying the optimal parameters for synthesis. The translation of a batch synthesis process to a continuous-flow solid-phase synthesis (SPS) has been demonstrated for other complex molecules, suggesting a viable pathway for the industrial-scale production of this compound and its derivatives. nih.gov
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Potential Benefit |
| Precise Control | Improved yield and selectivity by fine-tuning temperature, pressure, and residence time. |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks associated with hazardous reagents or exothermic reactions. |
| Scalability | Easier to scale up production by running the system for longer periods or by parallelizing reactors. |
| Automation | Enables high-throughput screening of reaction conditions and unattended operation. nih.gov |
| Integration | Allows for in-line purification and analysis, streamlining the entire production process. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Advances in catalysis are critical for developing more efficient and selective chemical transformations. For this compound, future research will likely focus on novel catalytic systems that can improve its synthesis from readily available precursors.
One promising area is the development of advanced photocatalytic systems. Research has shown that succinonitrile (B93025) can be synthesized via the dehydrogenative coupling of acetonitrile (B52724) using heterogeneous photocatalysis. researchgate.net This light-driven method operates under mild conditions and has the potential to be a highly selective and sustainable route. researchgate.net Adapting this approach using a specialized catalyst, such as a Ru-ZnIn2S4 system, could enable the direct coupling of a substituted acetonitrile with another molecule to form the this compound backbone. researchgate.net
Expansion into Sustainable and Biocatalytic Transformations
The principles of green chemistry are increasingly guiding synthetic strategies, pushing researchers to explore more sustainable and environmentally benign methods. The future production of this compound is likely to be influenced by this trend, with a focus on biocatalysis and other sustainable technologies.
Photocatalysis stands out as a green and sustainable strategy, as it utilizes light energy to drive chemical reactions, often under ambient conditions. researchgate.net The photocatalytic dehydrogenative coupling of acetonitrile not only produces succinonitrile but also generates green hydrogen, making it a highly attractive route from an environmental perspective. researchgate.net Applying this concept to the synthesis of this compound could significantly reduce the carbon footprint compared to traditional methods.
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers another powerful approach. Enzymes can exhibit remarkable specificity and operate under mild, aqueous conditions. Research has demonstrated that bacterial strains, such as Bacillus sp., are capable of transforming chlorinated aromatic compounds like 4-chloro-2-nitrophenol (B165678) into other useful molecules. nih.gov This proves the principle that microorganisms can metabolize or modify chlorophenyl structures. Future work could involve screening for or engineering enzymes that can act on precursors of this compound or on the molecule itself to create valuable derivatives. The broader application of enzymes in industrial processes, such as the use of xylosidases for converting biomass into biofuels, highlights the growing importance and feasibility of biocatalytic approaches in chemical manufacturing. usda.gov
Theoretical Prediction of Novel Reactivity and Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, theoretical methods can be used to predict its physical properties, reactivity, and potential applications, thereby guiding and accelerating experimental work.
Molecular docking is a powerful computational technique that can predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. This method is widely used in drug discovery to identify potential therapeutic agents. nih.gov By modeling the interactions of this compound and its virtual derivatives with various protein targets, researchers can screen for potential biological activities, such as anticancer or antimicrobial properties. nih.gov For example, studies on similar complex heterocyclic molecules have successfully used docking to support experimental findings and identify promising candidates for further development. nih.gov
Beyond biological applications, theoretical calculations can predict the electronic and material properties of the molecule. Density Functional Theory (DFT) and other quantum chemistry methods can be used to calculate properties like molecular orbital energies, charge distribution, and reactivity indices. This information can help in understanding the molecule's behavior in chemical reactions and in designing new functional materials with specific electronic or optical properties.
Design of Next-Generation Functional Materials Incorporating this compound Scaffolds
The unique structure of this compound, which combines a polar succinonitrile backbone with a chlorophenyl group, makes it an interesting building block for the design of new functional materials.
A particularly promising application lies in the field of polymer electrolytes for energy storage devices. Succinonitrile itself is known to be a versatile additive for solid polymer electrolytes used in lithium batteries. zendy.io Its inclusion in polymer matrices like poly(ethylene oxide) (PEO) increases the ionic conductivity and provides excellent mechanical properties. zendy.io The this compound scaffold could be used to create analogous materials with tailored properties. The chlorophenyl group could modify the solubility, thermal stability, and electrochemical window of the resulting electrolyte, potentially leading to safer and more efficient batteries.
Furthermore, the scaffold could be functionalized and polymerized to create novel polymers. The nitrile groups and the aromatic ring offer sites for chemical modification, allowing for the incorporation of the this compound unit into various polymer backbones. These next-generation materials could have applications in diverse fields, from advanced plastics to materials for organic electronics, where the combination of polarity, aromatic character, and the presence of a halogen atom can be leveraged to achieve desired performance characteristics.
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Application | Rationale |
| Polymer Electrolyte Additive | High-performance lithium-ion batteries | The succinonitrile core enhances ionic conductivity, while the chlorophenyl group can tune electrochemical and physical properties. zendy.io |
| Functionalized Polymers | Specialty plastics, membranes | Polymerizing derivatives could create materials with unique thermal stability, chemical resistance, and dielectric properties. |
| Organic Semiconductors | Organic electronics (e.g., OFETs, OLEDs) | The aromatic and nitrile functionalities provide a basis for designing materials with tailored electronic properties. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
